(+)-delta-Selinene

Vue d'ensemble

Description

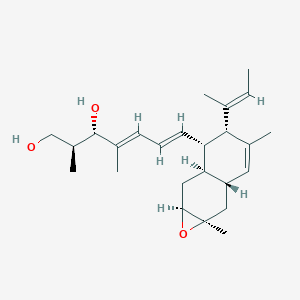

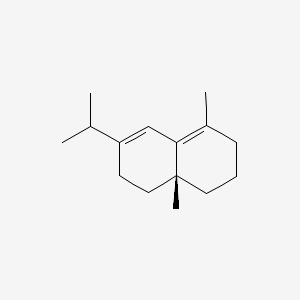

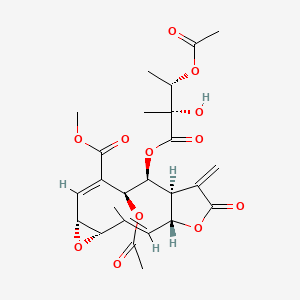

“(+)-delta-Selinene” is a sesquiterpene that is produced by the enzyme "(+)-delta-selinene synthase" . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate into “(+)-delta-selinene” and diphosphate . The initial cyclization gives germacrene C in an enzyme-bound form .

Synthesis Analysis

The synthesis of “(+)-delta-Selinene” is catalyzed by the enzyme "(+)-delta-selinene synthase" . This enzyme is part of the terpene synthases family, which are responsible for the biosynthesis of a wide variety of terpenes . The enzyme uses (2E,6E)-farnesyl diphosphate as a substrate to produce “(+)-delta-selinene” and diphosphate .Molecular Structure Analysis

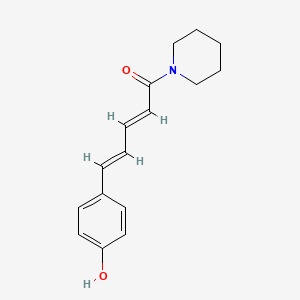

“(+)-delta-Selinene” has a molecular formula of C15H24 . It contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

The chemical reaction catalyzed by “(+)-delta-selinene synthase” involves the conversion of (2E,6E)-farnesyl diphosphate into “(+)-delta-selinene” and diphosphate . The initial cyclization gives germacrene C in an enzyme-bound form .Physical And Chemical Properties Analysis

“(+)-delta-Selinene” has a molecular weight of 204.35 . Its density is predicted to be 0.90±0.1 g/cm3 . The boiling point is predicted to be 282.9±7.0 °C .Applications De Recherche Scientifique

Enzymatic Research and Mutagenesis

- Enzymatic Functions and Mutagenesis: Research on (+)-delta-Selinene has delved into its role in enzymatic functions. Studies have shown that enzymes like delta-selinene synthase and gamma-humulene synthase from grand fir are capable of producing a variety of sesquiterpene olefins. These enzymes contain specific motifs, such as the DDxxD motifs, which are crucial in substrate binding and cyclization processes. Alterations in these motifs through mutagenesis significantly impact the kinetic properties and product spectrum of these enzymes, demonstrating their catalytic significance and influence on permitted modes of cyclization (Little & Croteau, 2002).

Biotransformation Studies

- Biotransformation Using Fungi: In the realm of biotransformation, (+)-delta-Selinene has been used to study the metabolic pathways in fungi. For instance, the plant pathogenic fungus Glomerella cingulata has been employed as a biocatalyst to oxidize β-selinene, leading to the formation of trihydroxy derivatives. This research sheds light on the regioselective oxidation capabilities of fungi and their potential applications in producing novel compounds (Miyazawa, Honjo, & Kameoka, 1997).

Biochemical Applications

- Insights into Biochemical Pathways: (+)-delta-Selinene is also used in studies exploring various biochemical pathways. For instance, research on the biosynthetic route from ornithine to proline in different plant species has used delta-selinene derivatives to trace metabolic conversions, leading to a better understanding of amino acid biosynthesis (Mestichelli, Gupta, & Spenser, 1979).

Chemical Synthesis Research

- Chemical Synthesis and Structural Analysis: The compound has been instrumental in studies focusing on chemical synthesis and structural analysis. For example, research on the total synthesis of various organic compounds like cytisine and kuraramine has utilized approaches that involve delta-lactam derivatives of (+)-delta-Selinene. These studies contribute to the development of novel synthetic methods and provide insights into the structure and reactivity of complex organic molecules (Honda, Takahashi, & Namiki, 2005).

Propriétés

IUPAC Name |

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGYMPQCXPVQJY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(CCC2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317280 | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-delta-Selinene | |

CAS RN |

28624-28-4 | |

| Record name | (+)-δ-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of (+)-delta-Selinene?

A1: (+)-delta-Selinene is a naturally occurring sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data might vary depending on the source and isomeric purity, general characteristics can be found in published literature. For detailed spectroscopic information, it is recommended to consult resources like the NIST Chemistry WebBook or specialized databases.

Q2: How is (+)-delta-Selinene typically extracted and analyzed?

A2: (+)-delta-Selinene is often extracted from plant material using techniques like hydrodistillation or, more recently, Supercritical Fluid Extraction (SFE) [, ]. SFE has shown promising results, yielding a higher percentage of essential oil in a shorter time compared to traditional methods []. Analysis of (+)-delta-Selinene is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its presence and quantify its concentration within a sample [, , ].

Q3: Can you elaborate on the biosynthesis of (+)-delta-Selinene within plants?

A3: (+)-delta-Selinene is produced in plants through a series of enzymatic reactions starting from the precursor farnesyl diphosphate. The enzyme delta-selinene synthase catalyzes the cyclization of farnesyl diphosphate, leading to the formation of (+)-delta-Selinene and other potential sesquiterpenes []. Research on grand fir has shown that this synthase can produce a diverse range of sesquiterpenes, highlighting its complex catalytic mechanism [].

Q4: What is the significance of the DDxxD motifs in delta-selinene synthase?

A4: Delta-selinene synthase, the enzyme responsible for (+)-delta-Selinene biosynthesis, contains DDxxD motifs that play a crucial role in its catalytic activity []. These motifs are believed to be involved in substrate binding and influence the cyclization process, ultimately affecting the types and ratios of sesquiterpenes produced []. Mutations in these motifs can significantly alter the enzyme's product spectrum, highlighting their importance in controlling the complexity of sesquiterpene synthesis [].

Q5: Are there any known applications of (+)-delta-Selinene or its derivatives?

A5: Research suggests that (+)-delta-Selinene, alongside other compounds found in the ethanol extract of Evodia suaveolens leaves, exhibits potential anticancer activity []. While further investigation is needed, this finding opens avenues for exploring its use in cancer treatment. Additionally, (+)-delta-Selinene's presence in food and fragrances suggests its potential application in those industries.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)

](/img/structure/B1254595.png)

![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)